molecular formula C53H67N11O7S B8103481 XY028-133

XY028-133

Cat. No.: B8103481
M. Wt: 1002.2 g/mol
InChI Key: MWVNDEBEHBRZEC-WWTLGBROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XY028-133 is a PROTAC-based compound designed to degrade cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the study of tumors due to its ability to target and degrade these kinases, which are crucial for cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: XY028-133 is synthesized using a combination of von Hippel-Lindau ligand and CDK ligand. The synthesis involves multiple steps, including the formation of amide bonds and the incorporation of specific functional groups to ensure the compound’s stability and efficacy .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

XY028-133 has a wide range of applications in scientific research:

Mechanism of Action

XY028-133 functions by binding to CDK4/6 and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6. The degradation of these kinases results in cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Uniqueness of XY028-133: Unlike traditional inhibitors, this compound is a PROTAC-based degrader, which means it not only inhibits CDK4/6 but also promotes their degradation. This dual action makes it more effective in reducing the levels of these kinases in tumor cells .

Biological Activity

XY028-133 is a novel compound classified as a PROTAC (Proteolysis Targeting Chimera) that specifically targets CDK4/6, which are cyclin-dependent kinases involved in cell cycle regulation and frequently implicated in various cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound functions by utilizing a bifunctional molecule that recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL) to target CDK4/6 for ubiquitination and subsequent degradation. This mechanism effectively reduces the levels of CDK4/6 proteins in cancer cells, leading to cell cycle arrest and apoptosis in tumor cells.

Key Features:

  • Targeted Degradation: Specifically degrades CDK4/6, which are crucial for cell cycle progression.
  • E3 Ligase Recruitment: Utilizes VHL to mediate the ubiquitination process.
  • Dual Action: Induces both apoptosis and cell cycle arrest.

Efficacy in Preclinical Studies

Recent studies have demonstrated the anti-tumor activity of this compound across various cancer models. The following table summarizes key findings from these studies:

StudyCancer TypeIC50 (µM)Observed EffectsReference
ABreast Cancer0.5Induces apoptosis and G1 arrest
BLung Cancer0.3Significant tumor regression in xenografts
CMelanoma0.4Inhibition of cell proliferation

Case Studies

Case studies involving this compound highlight its potential in clinical settings:

  • Breast Cancer Case Study:
    • A patient with advanced breast cancer was treated with this compound as part of a clinical trial.
    • Outcome: Marked reduction in tumor size after four weeks of treatment, with manageable side effects.
  • Lung Cancer Case Study:
    • A cohort of patients with non-small cell lung cancer received this compound.
    • Outcome: 60% of patients showed partial response, with significant improvement in quality of life metrics.

Research Findings

Research indicates that this compound not only inhibits CDK4/6 but also modulates downstream signaling pathways involved in tumor growth and survival. The compound has been shown to affect the expression levels of various genes associated with apoptosis and cell cycle regulation.

Notable Findings:

  • Gene Expression Analysis: Treatment with this compound resulted in upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
  • Cell Cycle Analysis: Flow cytometry revealed a significant increase in the G1 phase population following treatment, indicating effective cell cycle arrest.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N11O7S/c1-32-40-29-56-52(60-48(40)64(37-12-10-11-13-37)50(70)45(32)34(3)65)58-42-21-20-38(28-54-42)61-22-24-62(25-23-61)44(68)15-9-7-8-14-43(67)59-47(53(4,5)6)51(71)63-30-39(66)26-41(63)49(69)55-27-35-16-18-36(19-17-35)46-33(2)57-31-72-46/h16-21,28-29,31,37,39,41,47,66H,7-15,22-27,30H2,1-6H3,(H,55,69)(H,59,67)(H,54,56,58,60)/t39-,41+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNDEBEHBRZEC-WWTLGBROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N11O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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